molecular formula C8H12ClFN2O2S B13612053 N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride

Cat. No.: B13612053
M. Wt: 254.71 g/mol
InChI Key: SIVFWOUQASUNID-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorobenzene ring, which is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamide hydrochloride typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl) biotinamide hydrochloride
  • N-(2-aminoethyl) methacrylamide hydrochloride

Uniqueness

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of the fluorobenzene ring, which imparts stability and reactivity

Properties

Molecular Formula

C8H12ClFN2O2S

Molecular Weight

254.71 g/mol

IUPAC Name

N-(2-aminoethyl)-3-fluorobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C8H11FN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H

InChI Key

SIVFWOUQASUNID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN)F.Cl

Origin of Product

United States

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